molecular formula C10H11N7 B1483939 1-(2-azidoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine CAS No. 2097966-95-3

1-(2-azidoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine

Cat. No. B1483939
CAS RN: 2097966-95-3
M. Wt: 229.24 g/mol
InChI Key: GOLYMNKHLZBHMI-UHFFFAOYSA-N
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Description

1-(2-azidoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, also known as AZPY, is a novel pyrazolamine-based compound with a wide range of applications in scientific research. AZPY has been used in a variety of chemical and biological studies, including those involving enzyme inhibition, protein-protein interactions, and signal transduction. Its unique structure allows for the exploration of novel biological pathways and the development of new therapeutic strategies.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of pyrazol-5-amine derivatives in the synthesis of highly substituted 1H-pyrazolo[3,4-b]pyridines through multicomponent reactions. These reactions allow for the rapid and structurally diverse synthesis of azaheterocycles, highlighting the importance of pyrazol-5-amine derivatives in medicinal chemistry and drug design (Hill, 2016). Additionally, the development of environmentally benign routes for large-scale preparation of novel antibacterial candidates showcases the application of these compounds in optimizing synthetic strategies for therapeutic agents (Yang et al., 2014).

Antimicrobial and Apoptosis Inducing Agents

Pyrazole, pyridinone, and 1,2,3-triazole hybrids have been synthesized and evaluated for their antimicrobial activity against various bacterial strains, demonstrating significant potential as antimicrobial agents. These compounds have also been studied for their apoptosis-inducing properties, further indicating their relevance in therapeutic research (Sindhu et al., 2016).

Anticancer Agents

The synthesis and evaluation of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives have been investigated for their cytotoxicity against human cancer cell lines. Some compounds have exhibited moderate to significant cytotoxicity, underscoring their potential as anticancer agents (Alam et al., 2018).

Photophysical Properties

The study of the structures, phase behavior, and fluorescent properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex has revealed significant insights into their application in material science. The synthesis and structural analysis of these compounds show that they exhibit aggregation-induced emission behavior, making them relevant for developing photoluminescent materials (Hiscock et al., 2019).

Mechanism of Action

    Target of action

    Compounds with azido groups (N3) are often used in ‘click chemistry’ reactions, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This suggests that “1-(2-azidoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine” might interact with alkyne-presenting targets in a biological system.

    Mode of action

    The azido group in “this compound” can react with alkynes to form a stable triazole ring, a reaction that is often catalyzed by copper ions

    Action environment

    The efficacy and stability of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of copper ions, which are known to catalyze the reaction between azides and alkynes .

properties

IUPAC Name

2-(2-azidoethyl)-5-pyridin-4-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N7/c11-10-7-9(8-1-3-13-4-2-8)15-17(10)6-5-14-16-12/h1-4,7H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLYMNKHLZBHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C(=C2)N)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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